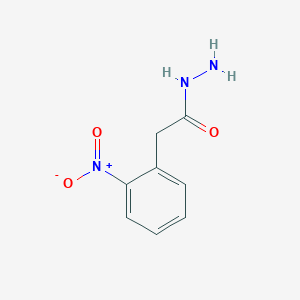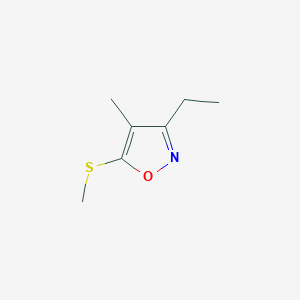
Ninhydrin
Overview
Description
Ninhydrin, also known as 2,2-dihydroxyindane-1,3-dione, is an organic compound with the formula C₉H₆O₄. It is a white solid that is soluble in ethanol and acetone. This compound is widely used in analytical chemistry for the detection of ammonia and amines. This reaction is particularly useful in forensic science for detecting fingerprints, as the terminal amines of lysine residues in peptides and proteins react with this compound .
Mechanism of Action
Target of Action
Ninhydrin’s primary targets are ammonia, primary and secondary amines, and α-amino acids . These compounds are prevalent in biological systems, particularly in proteins and peptides.
Mode of Action
This compound interacts with its targets through a series of chemical reactions. When exposed to this compound, an amino acid undergoes oxidative deamination , resulting in the liberation of CO2, NH3, and an aldehyde along with hydrindantin, which is a reduced form of this compound . The ammonia then reacts with another this compound molecule to form diketohydrin, also known as Ruhemann’s complex .
Biochemical Pathways
The biochemical pathway affected by this compound primarily involves the conversion of ammonia and amines into a highly colored compound known as Ruhemann’s purple . This reaction is a key step in the detection of these compounds in various biochemical and forensic applications.
Result of Action
The result of this compound’s action is the formation of a deep blue or purple compound known as Ruhemann’s purple . This color change is used as a positive test for the presence of ammonia, primary/secondary amines, and amino acids .
Action Environment
The action of this compound is influenced by the presence of its target compounds and the conditions under which the reaction takes place. For instance, the reaction proceeds smoothly in non-toxic polyethylene glycol-water . .
Biochemical Analysis
. .
Biochemical Properties
Ninhydrin is used in the this compound test, a chemical test used to check whether a given analyte contains amines or α-amino acids . The amino group of the analyte forms a compound similar to diketohydrin, which has a deep blue color, often referred to as Ruhemann’s purple .
Cellular Effects
, , and an aldehyde along with hydrindantin .Molecular Mechanism
The molecular mechanism of this compound involves a reaction with the amino group belonging to a free amino acid. This compound behaves as an oxidizing agent in this reaction . The ammonia goes on to react with another this compound molecule to form diketohydrin .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are primarily observed through the this compound test. The development of a deep blue/violet color indicates the presence of amino acids .
Metabolic Pathways
This compound is involved in the metabolic pathway of amino acid detection. It reacts with the amino group of a free amino acid, causing oxidative deamination .
Transport and Distribution
Given its small size and solubility in ethanol and acetone , it is likely to diffuse freely in aqueous environments.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ninhydrin can be synthesized through the oxidation of indane-1,2,3-trione. The process involves the reaction of indane-1,2,3-trione with an oxidizing agent such as sodium periodate or potassium permanganate. The reaction is typically carried out in an aqueous medium at a controlled temperature to ensure the formation of this compound .
Industrial Production Methods: In industrial settings, this compound is produced by the oxidation of indane-1,2,3-trione using a continuous flow reactor. This method allows for the efficient production of this compound with high purity. The reaction conditions, including temperature, pressure, and concentration of reactants, are carefully controlled to optimize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Ninhydrin undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The most notable reaction is its interaction with amino acids, where it acts as an oxidizing agent .
Common Reagents and Conditions:
Oxidation: this compound reacts with amino acids in the presence of heat, leading to the formation of Ruhemann’s purple.
Substitution: this compound can react with various nucleophiles, including primary amines and α-amino acids, to form colored condensation products.
Major Products Formed:
Scientific Research Applications
Ninhydrin has a wide range of applications in scientific research, including:
Chemistry:
Amino Acid Analysis: this compound is used to detect and quantify amino acids in various samples.
Organic Synthesis: this compound serves as a building block in the synthesis of complex organic molecules through multicomponent reactions.
Biology:
Medicine:
Diagnostic Tests: this compound is used in diagnostic tests to detect the presence of amino acids and amines in biological samples.
Industry:
Comparison with Similar Compounds
Ninhydrin is unique due to its ability to form highly colored products upon reaction with amino acids and amines. Similar compounds include:
Fluorescamine: Reacts with primary amines to form fluorescent products, but requires UV light for detection.
Dansyl Chloride: Forms fluorescent derivatives with amines, but the reaction conditions are more stringent compared to this compound.
O-Phthalaldehyde: Reacts with primary amines to form fluorescent products, but is less commonly used due to its instability in aqueous solutions.
This compound stands out due to its simplicity, ease of use, and the distinct color change it produces, making it a preferred reagent in many analytical applications .
Properties
IUPAC Name |
2,2-dihydroxyindene-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O4/c10-7-5-3-1-2-4-6(5)8(11)9(7,12)13/h1-4,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEMOMIGRRWSMCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O4 | |
| Record name | NINHYDRIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20739 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | NINHYDRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0766 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7025716 | |
| Record name | Ninhydrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7025716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Ninhydrin appears as white to light yellow crystals or powder. Becomes anhydrous with reddening at 257-266 °F. (NTP, 1992), White to light yellow crystals or powder; [CAMEO], ODOURLESS COLOURLESS-TO-CREAM-COLOURED CRYSTALLINE SOLID. | |
| Record name | NINHYDRIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20739 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ninhydrin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1218 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | NINHYDRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0766 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
1 to 5 mg/mL at 68 °F (NTP, 1992), Solubility in water: soluble | |
| Record name | NINHYDRIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20739 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | NINHYDRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0766 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.00000024 [mmHg] | |
| Record name | Ninhydrin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1218 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
485-47-2 | |
| Record name | NINHYDRIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20739 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ninhydrin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=485-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ninhydrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000485472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indene-1,3(2H)-dione, 2,2-dihydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ninhydrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7025716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NINHYDRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HCL6S9K23A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | NINHYDRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0766 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
466 to 469 °F (Decomposes) (NTP, 1992) | |
| Record name | NINHYDRIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20739 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Ninhydrin primarily reacts with primary amines, including those found in amino acids, peptides, and proteins. [, , , , , ] This reaction results in the formation of a colored product known as Ruhemann's purple. [, ]
A: this compound undergoes a condensation reaction with the amino group of an amino acid, followed by decarboxylation and hydrolysis. This process ultimately forms Ruhemann's purple, a highly conjugated chromophore responsible for the characteristic purple color observed. [, ]
A: While this compound primarily reacts with primary amines, research shows it can also react with other nitrogen-containing compounds, such as weak-acid dissociable cyanide complexes. [] This reaction also produces a colored product, albeit red instead of purple, enabling cyanide detection in various matrices. [, ]
ANone: The molecular formula of this compound is C9H6O4. Its molecular weight is 178.14 g/mol.
A: While specific spectroscopic data aren't provided in the given papers, researchers commonly employ techniques like UV-Vis, IR, and NMR spectroscopy to characterize this compound and its derivatives. [, ] UV-Vis spectroscopy is particularly useful for monitoring the formation of Ruhemann's purple. []
A: Yes, different substrates can impact the visualization of this compound-processed stains. [] Thermal paper, for instance, presents unique challenges due to its heat-sensitive nature. Conventional porous substrate processing techniques involving heat can darken the paper, hindering visualization. []
A: this compound reactions are known to be influenced by temperature and humidity. [] For optimal results, specific temperature and humidity conditions are recommended during fingerprint development. []
A: Research suggests that cyanide can act as a catalyst in the reaction between this compound and a metal amino acid complex like [Cu(II)-Trp]+. [] This catalytic activity forms the basis for sensitive cyanide detection methods. [, ]
A: this compound's high sensitivity and selectivity in reacting with amino acids make it an excellent reagent for detecting latent fingerprints. [, , ] It's considered a universal reagent for fingerprints on paper due to its effectiveness in visualizing even trace amounts of amino acids present in sweat residue. []
A: Yes, several alternatives exist, including 1,2-indanedione (IND), 5-methylthiothis compound (5-MTN), DFO, and lawsone. [, , ] The choice of reagent depends on the specific substrate, desired sensitivity, and visualization method. [, , ]
A: Yes, QSAR models have been developed to explore the relationship between the structure of this compound derivatives and their reactivity with glycine, a model amino acid. [] These models help predict the reactivity of new this compound analogues for potential applications like fingerprint development. []
A: Computational studies utilizing frontier molecular orbital (FMO) analysis have revealed that the nucleophilic attack of glycine on this compound is more favorable than electrophilic attack. [] This insight helps understand the reaction mechanism and guide the design of more reactive this compound derivatives. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
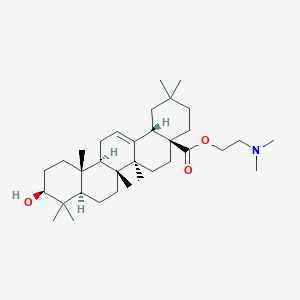
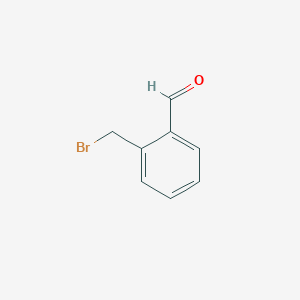
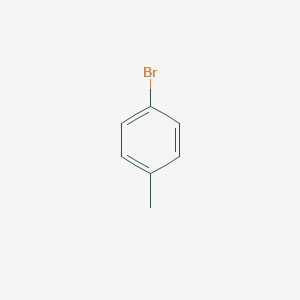
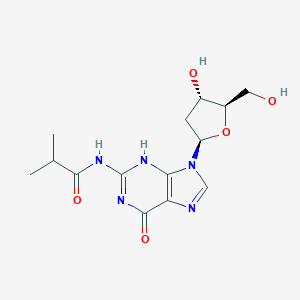

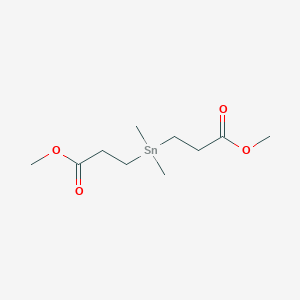
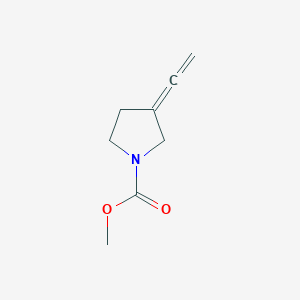
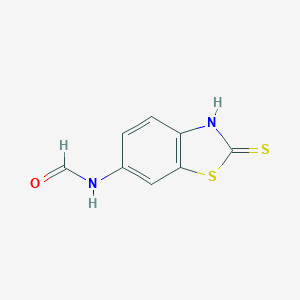


![1-Hexyl-4-(4-isothiocyanatophenyl)bicyclo[2.2.2]octane](/img/structure/B49031.png)
